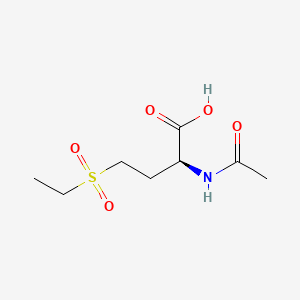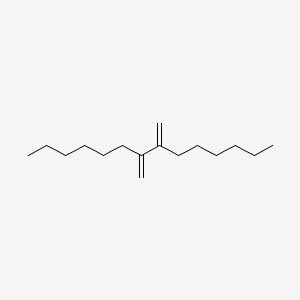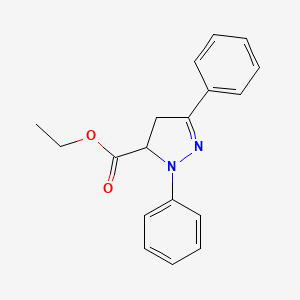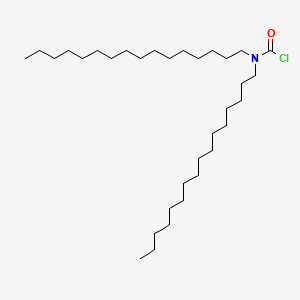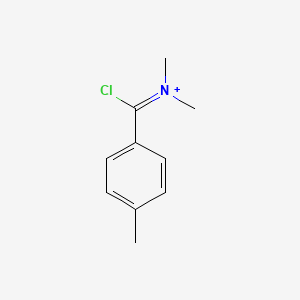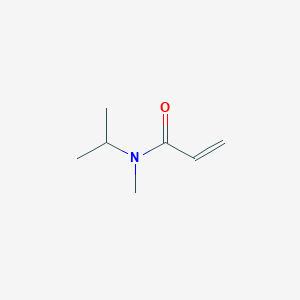![molecular formula C24H29PSi B14420832 Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane CAS No. 84673-70-1](/img/no-structure.png)
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C24H29PSi. It is characterized by the presence of a phosphorane core bonded to three phenyl groups and a 3-(trimethylsilyl)propylidene group. This compound is notable for its unique structure, which combines the properties of both phosphines and silyl groups, making it a valuable reagent in organic synthesis and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable silylating agent. One common method is the reaction of triphenylphosphine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a drug delivery system.
Mécanisme D'action
The mechanism of action of Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. The phosphorane core can participate in single-electron transfer (SET) reactions, forming radical species that facilitate various organic transformations. The silyl group enhances the stability and reactivity of the compound, allowing it to engage in unique activation modes and reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Trimethylsilylphosphine: Combines the properties of silyl and phosphine groups, similar to Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane.
Uniqueness
This compound is unique due to its combination of a phosphorane core with a silyl group, providing enhanced stability and reactivity. This makes it a versatile reagent in various chemical transformations and industrial applications .
Propriétés
| 84673-70-1 | |
Formule moléculaire |
C24H29PSi |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
triphenyl(3-trimethylsilylpropylidene)-λ5-phosphane |
InChI |
InChI=1S/C24H29PSi/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-20H,13,21H2,1-3H3 |
Clé InChI |
PEMZVBFILCANKO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


